molecular formula C15H21NO4 B613743 Boc,bzl-D-ala-OH CAS No. 120571-59-7

Boc,bzl-D-ala-OH

Cat. No.: B613743
CAS No.: 120571-59-7
M. Wt: 279,33 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-benzyl-D-alanine is a compound used primarily in peptide synthesis. It is a derivative of D-alanine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a benzyl (Bzl) group at the carboxyl terminus. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to facilitate the formation of peptide bonds.

Mechanism of Action

Target of Action

Boc,bzl-D-ala-OH is a protected form of the amino acid D-alanine. The primary targets of this compound are proteins and peptides that require the incorporation of D-alanine during their synthesis .

Mode of Action

The compound acts as a building block in peptide synthesis. It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl (Bzl) group protects the carboxyl group of D-alanine. These protecting groups prevent unwanted side reactions during peptide synthesis .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. It is used in both solution and solid-phase peptide synthesis, contributing to the formation of linear and cyclic peptides . The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .

Result of Action

The result of the action of this compound is the successful incorporation of D-alanine into peptide chains with minimal side reactions. This leads to the synthesis of the desired peptide with the correct sequence and stereochemistry .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis. Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency of amide bond formation and the stability of the compound . The compound is designed to be stable under a wide range of conditions, making it a versatile tool in peptide synthesis.

Biochemical Analysis

Biochemical Properties

The role of Boc,bzl-D-ala-OH in biochemical reactions primarily involves the formation of peptide bonds. The Boc and Bzl protecting groups allow for the controlled formation of these bonds, preventing unwanted side reactions

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By facilitating the controlled formation of peptide bonds, it contributes to the production of proteins, which are crucial for various cellular functions

Molecular Mechanism

The molecular mechanism of this compound involves its participation in peptide bond formation during peptide synthesis. The Boc and Bzl groups serve as protecting groups, preventing the amino and carboxyl groups from reacting prematurely . Upon removal of these protecting groups, the amino and carboxyl groups are free to form peptide bonds with other amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-benzyl-D-alanine can be synthesized through a series of chemical reactions. The synthesis typically begins with the protection of the amino group of D-alanine using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) and trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the synthesis of Boc-benzyl-D-alanine is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a resin and built up step-by-step through iterative cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions

Boc-benzyl-D-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the intended application and the amino acids used in the synthesis .

Scientific Research Applications

Boc-benzyl-D-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-benzyl-D-alanine is unique due to its combination of Boc and Bzl protecting groups, which provide robust protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required to prevent side reactions .

Properties

IUPAC Name

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGPVQDUOSMACR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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